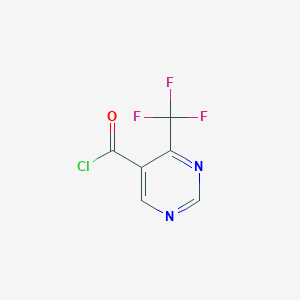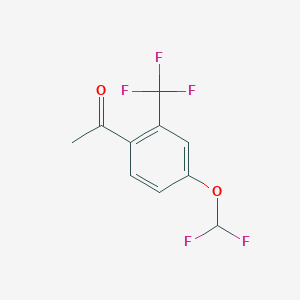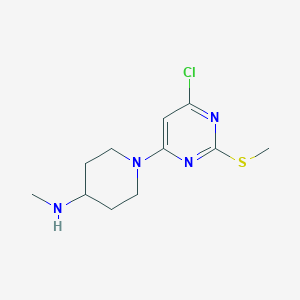![molecular formula C17H26S2Sn B12847100 (5'-Hexyl-[2,2'-bithiophen]-5-yl)trimethylstannane](/img/structure/B12847100.png)
(5'-Hexyl-[2,2'-bithiophen]-5-yl)trimethylstannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5’-Hexyl-[2,2’-bithiophen]-5-yl)trimethylstannane is an organotin compound that features a bithiophene core substituted with a hexyl group and a trimethylstannane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5’-Hexyl-[2,2’-bithiophen]-5-yl)trimethylstannane typically involves the following steps:
Formation of 5-Hexyl-2,2’-bithiophene: This intermediate can be synthesized by coupling 2,2’-bithiophene with hexyl bromide under basic conditions.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
(5’-Hexyl-[2,2’-bithiophen]-5-yl)trimethylstannane can undergo various chemical reactions, including:
Substitution Reactions: The trimethylstannane group can be replaced by other functional groups through palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction: The bithiophene core can be oxidized or reduced under appropriate conditions, altering the electronic properties of the compound.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to facilitate the substitution of the trimethylstannane group.
Oxidizing Agents: Such as m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products
Cross-Coupling Products: Depending on the substituents introduced, various functionalized bithiophenes can be obtained.
Oxidized or Reduced Bithiophenes: Products with altered electronic properties due to changes in the oxidation state of the bithiophene core.
Wissenschaftliche Forschungsanwendungen
(5’-Hexyl-[2,2’-bithiophen]-5-yl)trimethylstannane has several applications in scientific research:
Organic Electronics: Used as a building block for the synthesis of conjugated polymers and small molecules in organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Materials Science: Investigated for its potential in creating novel materials with unique electronic and optical properties.
Chemical Sensors: Utilized in the development of sensors for detecting various analytes due to its tunable electronic properties.
Wirkmechanismus
The mechanism by which (5’-Hexyl-[2,2’-bithiophen]-5-yl)trimethylstannane exerts its effects is primarily related to its electronic structure. The bithiophene core provides a conjugated system that can participate in charge transport, while the trimethylstannane group can be modified to introduce different functionalities. The molecular targets and pathways involved depend on the specific application, such as charge transport in organic electronics or interaction with analytes in chemical sensors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Hexyl-2,2’-bithiophene: Lacks the trimethylstannane group but shares the bithiophene core and hexyl substitution.
5,5’-Bis(trimethylstannyl)-3,3’-di-2-ethylhexylsilylene-2,2’-bithiophene: Contains a similar bithiophene core with different substituents.
Uniqueness
(5’-Hexyl-[2,2’-bithiophen]-5-yl)trimethylstannane is unique due to the presence of both the hexyl group and the trimethylstannane moiety, which provide distinct electronic properties and reactivity compared to other bithiophene derivatives. This combination allows for versatile functionalization and application in various fields of research.
Eigenschaften
IUPAC Name |
[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-trimethylstannane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17S2.3CH3.Sn/c1-2-3-4-5-7-12-9-10-14(16-12)13-8-6-11-15-13;;;;/h6,8-10H,2-5,7H2,1H3;3*1H3; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPWGLHHUPZNHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(S1)C2=CC=C(S2)[Sn](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26S2Sn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Fluoro-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/no-structure.png)
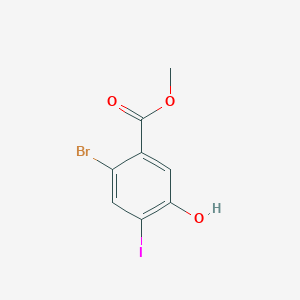
![tert-butyl N-[1-(cyclobutylmethyl)piperidin-4-yl]-N-methylcarbamate](/img/structure/B12847042.png)
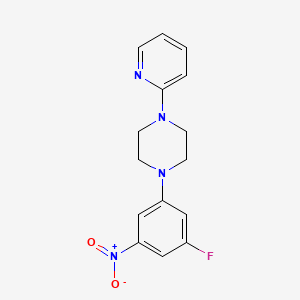

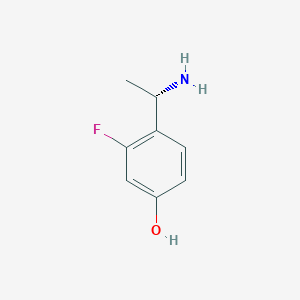
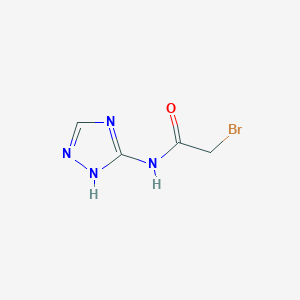
![N-Methyl-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine](/img/structure/B12847070.png)
![3-(4-(2-Phenoxyethoxy)phenyl)-8-chloroimidazo[1,2-a]pyrazine](/img/structure/B12847083.png)
